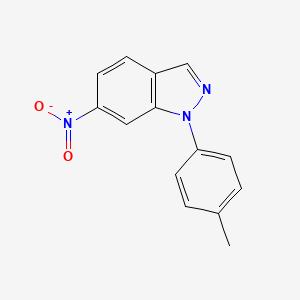

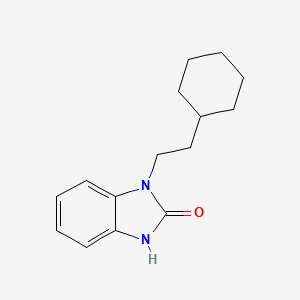

![molecular formula C20H20FN3O2 B5569955 8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5569955.png)

8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated quinoline derivatives involves complex chemical reactions, including condensation, nucleophilic addition, and cyclization. For example, fluorogenic quinoline derivatives can be synthesized through the condensation of aminomethylquinoline carboxylic acid azides with other compounds, followed by hydrogenolysis and reaction with alkylating agents (Gracheva et al., 1982). Additionally, the SNH/aza-Diels–Alder reactions have been utilized as an effective synthetic approach for creating hydroxy(methoxy)-substituted quinoline ligands (Savchuk et al., 2021).

Molecular Structure Analysis

Quinoline derivatives exhibit diverse molecular structures, which significantly influence their chemical and physical properties. For instance, polymorphic modifications of quinoline carboxamides can demonstrate different molecular organizations, affecting their functional behavior (Shishkina et al., 2018). These structural analyses are crucial for understanding the compound's interaction mechanisms and its potential as a pharmacological agent.

Chemical Reactions and Properties

Fluorinated quinoline derivatives participate in various chemical reactions, including nucleophilic substitution, directed ortho-metalation, and 1,2-addition reactions, depending on the reagents and conditions used. These reactions are vital for the regioselective functionalization of the quinoline core, enabling the synthesis of highly functionalized derivatives (Stadlwieser et al., 1998).

Physical Properties Analysis

The physical properties of fluorinated quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in different scientific and industrial fields. The stability and fluorescence characteristics of certain quinoline derivatives make them suitable for applications in biomedical analysis (Hirano et al., 2004).

Chemical Properties Analysis

The chemical behavior of fluorinated quinoline derivatives, including their reactivity towards various reagents and their ability to form complexes with metals, is crucial for their biological activity. The fluoroionophoric properties of quinoline-containing calixarenes, for example, demonstrate their potential for selective ion detection (Casnati et al., 2003).

Scientific Research Applications

Selective Inhibition of Ataxia Telangiectasia Mutated (ATM) Kinase A series of 3-quinoline carboxamides, including derivatives closely related to the queried compound, have been identified as potent and highly selective inhibitors of the ATM kinase. These inhibitors demonstrate efficacy in disease models when combined with DNA damage-inducing agents, showcasing potential therapeutic applications in cancer treatment (Degorce et al., 2016).

Fluoroionophore Applications in Metal Ion Sensing Quinoline-containing calixarene fluoroionophores demonstrate efficient and selective sensing capabilities for sodium and strontium ions among alkali and alkaline earth metals. These compounds offer potential applications in environmental monitoring and biochemical assays (Casnati et al., 2003).

Chemosensor for Zn2+ Monitoring in Biological and Aqueous Samples Quinoline-based chemosensors exhibit remarkable sensitivity and selectivity for Zn2+ in aqueous solutions, with applications in monitoring Zn2+ concentrations in living cells and environmental samples. The low detection limit and reversible binding mechanism highlight their utility in bioanalytical and environmental chemistry (Park et al., 2015).

Radioligand Development for Peripheral Benzodiazepine Receptors N-[11C]methylated quinoline-2-carboxamides have been synthesized and evaluated as potential radioligands for imaging peripheral benzodiazepine receptors (PBR) with positron emission tomography (PET). These compounds show promise for noninvasive assessment of PBR in vivo, offering insights into neurological and psychiatric disorders (Matarrese et al., 2001).

properties

IUPAC Name |

8-fluoro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c1-12-10-22-17(13(2)19(12)26-4)11-24(3)20(25)16-9-8-14-6-5-7-15(21)18(14)23-16/h5-10H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNWFQKMQMIGIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN(C)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-quinolinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569883.png)

![2-benzyl-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-thiazole-4-carboxamide](/img/structure/B5569893.png)

![(4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569902.png)

![2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)

![1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5569916.png)

![methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5569924.png)

![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)

![6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5569950.png)